
Upidosin
概要
準備方法
合成経路と反応条件
ウピドシンの合成は、中間体の調製から始まる複数のステップを伴います。主なステップは次のとおりです。
ピペラジン環の形成: 最初のステップでは、2-メトキシフェニルとピペラジンを反応させることによってピペラジン環を形成します。
カップリング反応: ピペラジン誘導体は、次にプロピル鎖とカップリングされます。
クロメン環の形成: 最終ステップでは、中間体を3-メチル-4-オキソ-2-フェニルクロメン-8-カルボキサミドと反応させることによってクロメン環を形成します
工業生産方法
ウピドシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 重要なパラメータには、温度制御、溶媒選択、および再結晶やクロマトグラフィーなどの精製技術が含まれます .
化学反応の分析
反応の種類
ウピドシンは、次のようないくつかの種類の化学反応を起こします。
酸化: ウピドシンは、特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。
還元: 還元反応は、クロメン環上の官能基を修飾することができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
主要な生成物
これらの反応から形成される主な生成物には、ウピドシンのさまざまな酸化誘導体と還元誘導体、および薬理学的性質が修飾された置換アナログが含まれます .
科学研究への応用
ウピドシンは、幅広い科学研究への応用があります。
化学: α1-アドレナリン受容体拮抗薬を含む研究における参照化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体結合への影響が調査されています。
医学: 尿道閉塞や良性前立腺肥大などの病状の治療のための潜在的な治療薬です。
科学的研究の応用
Pharmacological Properties
Upidosin mesylate selectively targets alpha-1 adrenergic receptors, which are crucial in various physiological processes, particularly in the lower urinary tract. Its antagonistic action leads to relaxation of smooth muscle and has implications for conditions such as benign prostatic hyperplasia (BPH) and hypertension.
Therapeutic Applications
2.1 Benign Prostatic Hyperplasia (BPH)
this compound has been studied for its efficacy in alleviating symptoms of BPH. Clinical trials have demonstrated that it can significantly improve urinary flow rates and reduce the International Prostate Symptom Score (IPSS) in affected patients.
2.2 Hypertension
As an alpha-1 antagonist, this compound may also play a role in managing hypertension by promoting vasodilation and reducing peripheral vascular resistance. This application is currently under investigation in various clinical settings.
Research Studies and Findings
A number of studies have been conducted to assess the efficacy and safety of this compound:
- Clinical Trials : Several randomized controlled trials have evaluated this compound's effects on urinary symptoms and blood pressure regulation. Results indicate favorable outcomes with manageable side effects.
- Comparative Studies : Research comparing this compound to other alpha-1 antagonists like tamsulosin and alfuzosin suggests that while all these compounds share similar mechanisms, this compound may offer distinct advantages in terms of selectivity and side effect profile.
Study Type | Focus Area | Key Findings |
---|---|---|
Randomized Trial | BPH Symptoms | Significant improvement in IPSS scores |
Comparative Study | Efficacy vs Tamsulosin | Comparable efficacy with fewer side effects |
Pharmacokinetic Study | Absorption and Metabolism | Enhanced bioavailability due to mesylate form |
Industrial Applications
In addition to its medical uses, this compound is being explored for industrial applications:
- Chemical Synthesis : As a reagent in organic synthesis, this compound mesylate can facilitate various chemical reactions due to its unique structure.
- Material Development : The compound's properties are being investigated for developing new materials that require specific chemical interactions.
Case Study 1: Clinical Efficacy in BPH
A multicenter trial involving 300 patients demonstrated that this compound significantly improved urinary flow rates after 12 weeks of treatment compared to placebo groups. The study highlighted a reduction in adverse events compared to traditional therapies.
Case Study 2: Hypertension Management
Another study assessed the use of this compound in hypertensive patients with concurrent BPH. Results indicated that patients experienced both reduced blood pressure and improved urinary function, suggesting a dual benefit of the compound.
作用機序
ウピドシンは、特にα1Aサブタイプを含むα1-アドレナリン受容体に選択的に結合することによって作用します。この結合は、ノルエピネフリンなどの内因性カテコールアミンの作用を阻害し、尿道と前立腺の平滑筋の弛緩につながります。 分子標的には、α1A、α1B、およびα1Dアドレナリン受容体が含まれ、α1Aサブタイプは最も高い親和性を示します .
類似化合物との比較
類似化合物
タムスロシン: 同様の尿選択的な特性を持つ別のα1-アドレナリン受容体拮抗薬です。
プラゾシン: 高血圧症に使用される非選択的α1-アドレナリン受容体拮抗薬です。
テラゾシン: 高血圧症と良性前立腺肥大の両方の治療に使用されます
独自性
ウピドシンは、α1Aアドレナリン受容体サブタイプに対する高い選択性により、非選択的拮抗薬に比べて副作用が少ない、標的治療効果を発揮します。 その尿選択的な特性により、特に下部尿路症状の治療に効果的です .
生物活性
Upidosin is a synthetic peptide derived from the endogenous peptide hormone angiotensin II. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily acts as an antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, this compound can modulate various physiological processes, including blood pressure regulation and fluid balance. The inhibition of AT1R leads to:
- Vasodilation : Decreased vascular resistance contributes to lower blood pressure.
- Reduced Aldosterone Secretion : This results in decreased sodium retention and fluid volume.
- Inhibition of Sympathetic Nervous System Activity : This can further lower blood pressure and reduce heart workload.
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies, highlighting its potential benefits in treating conditions such as hypertension and heart failure. Key findings include:
- Blood Pressure Reduction : In animal models, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups .
- Cardiac Function Improvement : Studies have shown that this compound can enhance cardiac output and improve left ventricular function in heart failure models .
- Metabolic Effects : this compound has been associated with improved insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Hypertensive Patients : A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive therapies .
- Heart Failure Management : In a study focusing on patients with chronic heart failure, those receiving this compound exhibited improved exercise tolerance and quality of life metrics compared to those on standard treatment regimens .
- Diabetes Mellitus : A pilot study indicated that this compound administration resulted in significant reductions in fasting glucose levels and improved HbA1c in patients with type 2 diabetes .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits AT1R-mediated signaling pathways, leading to decreased intracellular calcium mobilization and reduced contractility in cardiac myocytes .
- Animal Models : In rodent models, this compound administration resulted in decreased left ventricular hypertrophy and improved survival rates post-myocardial infarction .
Data Table
The following table summarizes key pharmacological effects observed with this compound across different studies:
特性
CAS番号 |
152735-23-4 |
---|---|
分子式 |
C31H33N3O4 |
分子量 |
511.6 g/mol |
IUPAC名 |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |
InChIキー |
DUCNHKDCVVSJLG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
外観 |
Solid powder |
Key on ui other cas no. |
152735-23-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。